molecular formula C6H11ClN4 B13498884 1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B13498884
M. Wt: 174.63 g/mol
InChI Key: XRSYFCFOZDPCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for synthesizing triazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine dihydrochloride
  • 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine
  • 1-(1-cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

Uniqueness

1-(1-cyclopropyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is unique due to its specific triazole ring structure and the presence of a cyclopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11ClN4

Molecular Weight

174.63 g/mol

IUPAC Name

(1-cyclopropyltriazol-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N4.ClH/c7-3-5-4-10(9-8-5)6-1-2-6;/h4,6H,1-3,7H2;1H

InChI Key

XRSYFCFOZDPCCV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=C(N=N2)CN.Cl

Origin of Product

United States

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